![molecular formula C28H23N3O4 B2468564 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine CAS No. 860787-09-3](/img/structure/B2468564.png)
8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine is a chemical compound with the molecular formula C28H23N3O4 . It is a derivative of 4,5-dimethoxy-2-nitrobenzyl, which is used as a photolabile protecting group in caging technology to develop pro-drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name: 16,19-dimethoxy-3-[(4-nitrophenyl)methyl]-3,21-diazapentacyclo[11.8.0.0{2,10}.0{4,9}.0^{15,20}]henicosa-1(21),2(10),4(9),5,7,13,15(20),16,18-nonaene .
科学的研究の応用
1. Synthesis and Molecular Engineering
- Synthesis Methodologies : Research demonstrates an eco-friendly method for synthesizing derivatives of indolo[3,2-c]acridine, using SnO2 nanoparticles under microwave irradiation, indicating potential in green chemistry applications (Roopan & Khan, 2011).
- Molecular Engineering for Device Performance : Studies on acridine and carbazole-derived electron donors, closely related to the chemical structure , highlight their role in managing photophysical properties and device performances, especially in thermally activated delayed fluorescent (TADF) emitters, suggesting potential applications in light-emitting diode technologies (Yoo, Song & Lee, 2016).
2. Biological Activity and Medicinal Applications
- Cytotoxicity and Potential Anticancer Activity : Certain derivatives of indolo[3,2-c]acridine, akin to the compound , have been examined for their hemolytic activity on human erythrocytes and cytotoxicity on HeLa and Vero cells, suggesting potential applications in cancer research and therapy (Roopan & Khan, 2011).
- Antibacterial Activity : Compounds structurally similar to 8,11-dimethoxy-13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine have demonstrated potent antibacterial activity against specific bacterial strains, indicating potential for developing new antibacterial agents (Yao-Kouassi et al., 2015).
特性
IUPAC Name |
8,11-dimethoxy-13-[(4-nitrophenyl)methyl]-5,6-dihydroindolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O4/c1-34-24-13-14-25(35-2)27-22(24)15-18-9-12-21-20-5-3-4-6-23(20)30(28(21)26(18)29-27)16-17-7-10-19(11-8-17)31(32)33/h3-8,10-11,13-15H,9,12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZVYJJSVLALNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCC4=C(C3=NC2=C(C=C1)OC)N(C5=CC=CC=C45)CC6=CC=C(C=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2468481.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)
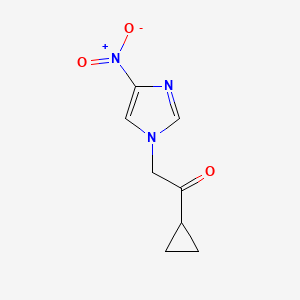
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2468486.png)


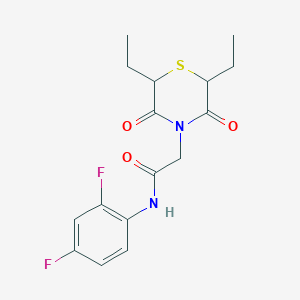

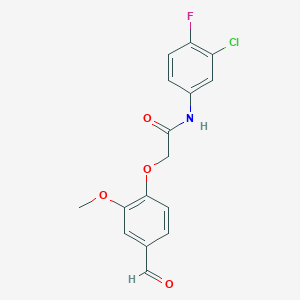
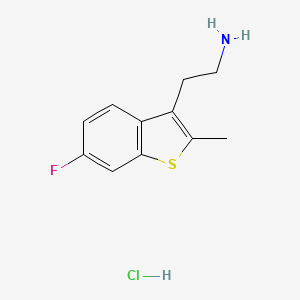
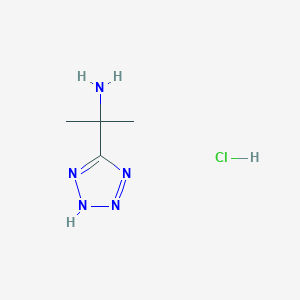
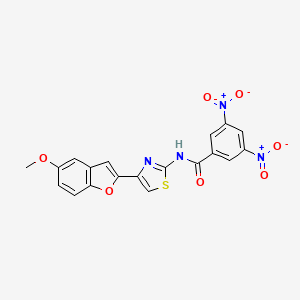
![5-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2468504.png)